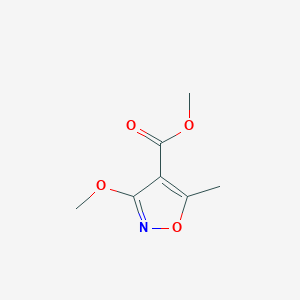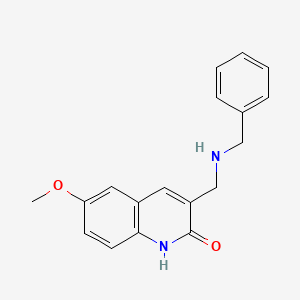
3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol is an organic compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . This compound is known for its unique structure, which includes an oxane ring substituted with an amino group and a methyl group. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol involves the reaction of 2-methylpropan-2-amine with an appropriate oxane derivative under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amino group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, acids.
Major Products Formed
The major products formed from these reactions include various oxane derivatives, amine derivatives, and substituted oxanes .
Scientific Research Applications
3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The oxane ring provides structural stability and can participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but lacks the oxane ring.
3-Amino-2-methylpropan-1-ol: Similar functional groups but different ring structure.
Uniqueness
3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol is unique due to its combination of an oxane ring with an amino and methyl group, which imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
3-(1-amino-2-methylpropan-2-yl)oxan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8(2,6-10)9(11)4-3-5-12-7-9/h11H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINSWHPDTBKQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1(CCCOC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,6-dimethylphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2923014.png)
![1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2923015.png)

![1-(3,5-dimethoxyphenyl)-3-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl]urea](/img/structure/B2923017.png)
![3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride](/img/structure/B2923019.png)
![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2923021.png)
![5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2923022.png)

![2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile](/img/structure/B2923025.png)
![3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2923026.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2923033.png)


![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-2-chloro-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B2923036.png)
